![molecular formula C14H8ClIN2O B113185 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-06-7](/img/structure/B113185.png)

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Chloro-2-(4’-iodophenyl)-3-(N,N-diethyl)imidazo[1,2-a]pyridine-3-acetamide”, also known as [123 I]CLINDE, is a compound that has been developed for single-photon emission computed tomography imaging of peripheral benzodiazepine receptors (PBRs) in the brain . It has an imidazopyridine-3-acetamide structure and has shown to have high affinity for PBRs .

Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is related to well-known PET ligands such as (18)F-PBR111 and (18)F-DPA-714 . It has an imidazopyridine-3-acetamide structure .

Scientific Research Applications

Medicinal Chemistry

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the development of various drugs due to its structural character and potential therapeutic effects .

Material Science

Imidazopyridine is also useful in material science because of its structural character . Its unique properties make it suitable for use in the development of new materials .

Antituberculosis Agents

Recent developments have shown that imidazo[1,2-a]pyridine analogues can be effective antituberculosis agents . Some compounds in this class have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Strategies

The synthesis of imidazopyridine involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are desirable due to the tremendous use of this scaffold in various branches of chemistry .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been known to interact with their targets leading to significant activity against mdr-tb and xdr-tb .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been known to affect certain biochemical pathways leading to their anti-tuberculosis effects .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

In an acute tb mouse model, treatment with q203, an imidazo[1,2-a]pyridine analogue, indicated 90%, 99%, and 999% reduction of bacterial load respectively, after 4 weeks of treatment .

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridine analogues have been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

properties

IUPAC Name |

6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClIN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXXIWDNFHCLJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)

![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)

![N-[(3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B113115.png)

![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)

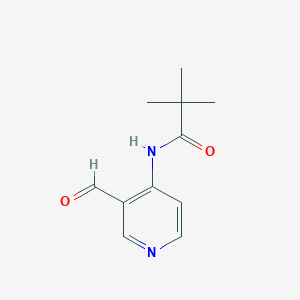

![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)